molecular formula C21H24N2O2 B2706016 3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2108717-40-2

3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No. B2706016
CAS RN: 2108717-40-2
M. Wt: 336.435
InChI Key: LJVAGQOXOSBEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.435. The purity is usually 95%.
BenchChem offers high-quality 3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Studies and Antipsychotic Potential :A study on a muscarinic receptor ligand, PTAC, demonstrated its potential for antipsychotic treatment due to its partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors. This suggests applications in developing treatments for schizophrenia and highlights the importance of targeting muscarinic receptors for therapeutic benefits (Bymaster et al., 1998).

  • Metabolic Profiling and Drug Metabolism :Research on the metabolism of L-735,524, an HIV-1 protease inhibitor, revealed significant insights into drug metabolism pathways, including glucuronidation and N-oxidation. This underscores the significance of metabolic profiling in understanding drug efficacy and safety (Balani et al., 1995).

  • Environmental Health and Exposure Assessment :Studies on the urinary excretion of non-persistent environmental chemicals among Danish populations highlighted the widespread exposure to phthalates, bisphenol A, and other industrial chemicals. This research emphasizes the importance of monitoring environmental exposures to assess health risks and inform regulatory policies (Frederiksen et al., 2014).

  • Toxicology and Carcinogen Metabolism :A study on the metabolism of the dietary carcinogen PhIP highlighted the role of intestinal bacteria in metabolizing carcinogens following consumption of cooked meats. This research is crucial for understanding the metabolic pathways of carcinogens and their implications for cancer risk (Vanhaecke et al., 2008).

properties

IUPAC Name

3-phenyl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(11-8-16-5-2-1-3-6-16)23-17-9-10-18(23)14-20(13-17)25-19-7-4-12-22-15-19/h1-7,12,15,17-18,20H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVAGQOXOSBEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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